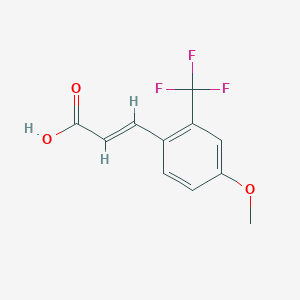
4-Methoxy-2-(trifluoromethyl)cinnamic acid
Overview
Description
4-Methoxy-2-(trifluoromethyl)cinnamic acid is a chemical compound with the CAS number 773131-66-1 . It has a molecular weight of 246.19 . The IUPAC name for this compound is (2E)-3-[4-methoxy-2-(trifluoromethyl)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The InChI code for 4-Methoxy-2-(trifluoromethyl)cinnamic acid is 1S/C11H9F3O3/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Methoxy-2-(trifluoromethyl)cinnamic acid is a solid at ambient temperature . It has a boiling point of 202-208°C .Scientific Research Applications
Drug Development
This compound plays a significant role in drug development. Its structure allows for a variety of modifications, resulting in bioactive agents with enhanced efficacy . For instance, some derivatives of cinnamic acid have been reported to be more effective than standard drugs used to treat chronic or infectious diseases .
Antimicrobial Applications
Cinnamic acid derivatives, including “4-Methoxy-2-(trifluoromethyl)cinnamic acid”, have been reported to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents .
Anticancer Applications
Cinnamic acid derivatives have shown potential in the treatment of cancer . Some derivatives have displayed potent anticancer activity, making them promising therapeutic agents .
Neuroprotective Applications
Cinnamic acid and its derivatives have been reported to exhibit neuroprotective properties . This suggests that “4-Methoxy-2-(trifluoromethyl)cinnamic acid” could potentially be used in the treatment of neurological disorders .
Anti-inflammatory Applications
Cinnamic acid has been reported to have anti-inflammatory properties . Therefore, “4-Methoxy-2-(trifluoromethyl)cinnamic acid” could potentially be used in the development of anti-inflammatory drugs .
Antidiabetic Applications
Cinnamic acid has also been reported to exhibit antidiabetic properties . This suggests that “4-Methoxy-2-(trifluoromethyl)cinnamic acid” could potentially be used in the treatment of diabetes .
Safety and Hazards
The safety data sheet indicates that 4-Methoxy-2-(trifluoromethyl)cinnamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
Cinnamic acid derivatives are known to interact with a variety of biological targets, influencing numerous physiological processes .
Mode of Action
Cinnamic acid derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Result of Action
Cinnamic acid derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-2-(trifluoromethyl)cinnamic acid . These factors can include temperature, pH, and the presence of other compounds.
properties
IUPAC Name |
(E)-3-[4-methoxy-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGTKORCAWIMH-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1465261.png)
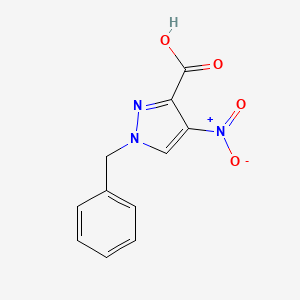
![3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline](/img/structure/B1465263.png)
![Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1465267.png)


![tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1465270.png)
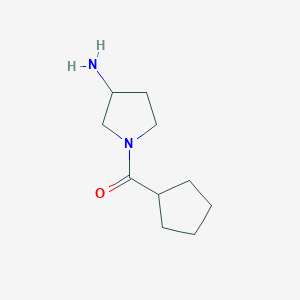
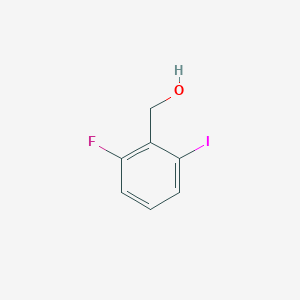
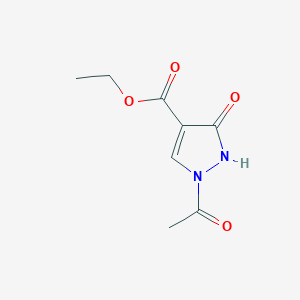



![3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1465284.png)